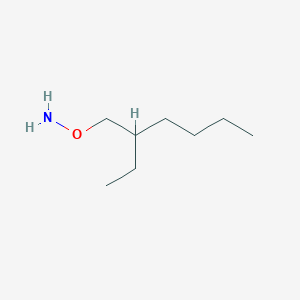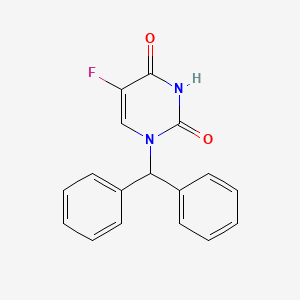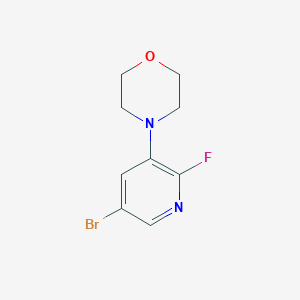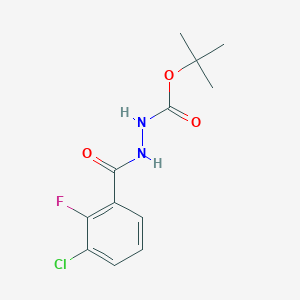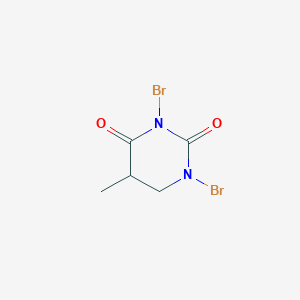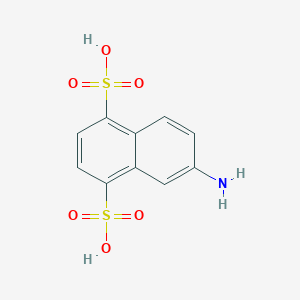
(3-(tert-Butyl)-5-(3-hydroxyoxetan-3-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(tert-Butyl)-5-(3-hydroxyoxetan-3-yl)phenyl)boronic acid: is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyl group and a hydroxyoxetane moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(tert-Butyl)-5-(3-hydroxyoxetan-3-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with a tert-butyl group and a hydroxyoxetane moiety. This can be achieved through Friedel-Crafts alkylation for the tert-butyl group and subsequent functionalization to introduce the hydroxyoxetane group.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling. This involves reacting the substituted phenyl ring with a boronic acid derivative under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptation of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow processes, use of more efficient catalysts, and scalable purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxy group in the oxetane ring can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The boronic acid group can be reduced to form boranes or other reduced boron species.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under suitable conditions.
Major Products:
Oxidation Products: Ketones or aldehydes derived from the hydroxyoxetane group.
Reduction Products: Boranes or other reduced boron compounds.
Substitution Products: Various substituted phenyl derivatives depending on the nature of the substituent introduced.
科学的研究の応用
Chemistry:
Catalysis: The boronic acid group can act as a ligand in catalytic systems, facilitating various organic transformations.
Synthesis: It serves as a building block in the synthesis of more complex molecules through cross-coupling reactions.
Biology and Medicine:
Drug Development: The compound can be used in the design of boron-containing drugs, which have shown promise in cancer therapy and other medical applications.
Biological Probes: It can be used to develop probes for detecting specific biomolecules due to its ability to form reversible covalent bonds with diols.
Industry:
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as enhanced stability or reactivity.
作用機序
The mechanism by which (3-(tert-Butyl)-5-(3-hydroxyoxetan-3-yl)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its role as a catalyst or biological probe. The tert-butyl and hydroxyoxetane groups may influence the compound’s reactivity and binding affinity through steric and electronic effects.
類似化合物との比較
tert-Butyl N-Hydroxycarbamate: Similar in having a tert-butyl group and a hydroxy functional group.
1-Boc-4-AP: Contains a tert-butyl group and is used in the synthesis of pharmaceuticals.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in drug synthesis.
Uniqueness:
Functional Groups: The combination of a boronic acid group with a hydroxyoxetane and tert-butyl group is unique, providing distinct reactivity and applications.
Applications: Its use in both organic synthesis and biological applications sets it apart from other similar compounds.
This detailed article provides a comprehensive overview of (3-(tert-Butyl)-5-(3-hydroxyoxetan-3-yl)phenyl)boronic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C13H19BO4 |
|---|---|
分子量 |
250.10 g/mol |
IUPAC名 |
[3-tert-butyl-5-(3-hydroxyoxetan-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H19BO4/c1-12(2,3)9-4-10(13(15)7-18-8-13)6-11(5-9)14(16)17/h4-6,15-17H,7-8H2,1-3H3 |
InChIキー |
CHHZLWSYXKTLCV-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)C(C)(C)C)C2(COC2)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


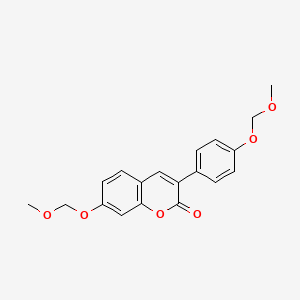

![n-[(2,4-Dinitrophenyl)sulfanyl]aniline](/img/structure/B13987553.png)


